Calcium;3-amino-4-hydroxy-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

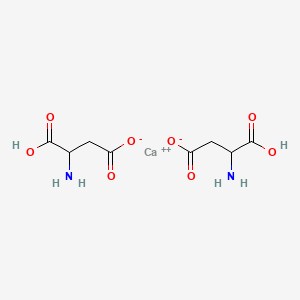

C8H12CaN2O8 |

|---|---|

Molecular Weight |

304.27 g/mol |

IUPAC Name |

calcium;3-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |

InChI Key |

VAFAEQCKZBKRLZ-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Advanced Structural Elucidation of Calcium Aspartate Complexes

Definitive IUPAC Naming and Stereoisomeric Forms of Calcium Aspartate

Understanding the precise nomenclature and stereochemistry is fundamental to discussing the compound's role in chemistry and biology.

The compound is identified through several nomenclature systems. The definitive name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is calcium;(2S)-2-aminobutanedioate. nih.govwbcil.com This systematic name precisely describes the molecular structure: a calcium ion associated with the conjugate base of (2S)-2-aminobutanedioic acid (L-aspartic acid).

The compound is also known by numerous synonyms and identifiers, which are cataloged in various chemical databases. These are essential for comprehensively searching the scientific literature.

Interactive Table 1: Nomenclature and Identifiers for Calcium L-Aspartate

| Identifier Type | Value |

| IUPAC Name | calcium;(2S)-2-aminobutanedioate nih.govwbcil.com |

| Synonyms | Calcium L-aspartate, L-Aspartic acid calcium salt, Aspartate calcium nih.govwbcil.comkrishnachemical.net |

| Molecular Formula | C4H5CaNO4 nih.govwbcil.comkrishnachemical.net |

| CAS Number | 21059-46-1 nih.gov |

| PubChem CID | 30465 nih.govwbcil.com |

| ChEBI ID | CHEBI:31337 nih.gov |

Stereoisomers are molecules with the same formula and connectivity but different spatial arrangements of atoms. wikipedia.org The designation "(2S)" in the IUPAC name refers to the specific stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of the aspartate ligand. This configuration corresponds to the L-enantiomer (L-aspartic acid), which is the form predominantly found in nature. guidechem.comwikipedia.orgwikipedia.org

The biological significance of this specific stereoisomer is profound. L-aspartic acid is one of the 20 common proteinogenic amino acids, serving as a fundamental building block for protein synthesis in all known living organisms. solubilityofthings.comcreative-peptides.com Its specific three-dimensional shape is critical for the proper folding and function of proteins. arizona.edu Beyond its role in protein structure, L-aspartic acid is a key metabolite in several crucial biochemical pathways, including the urea (B33335) cycle and the citric acid cycle. wikipedia.org It also functions as an excitatory neurotransmitter in the central nervous system, playing a vital role in signal transmission between neurons. solubilityofthings.comthinkdochemicals.com

In contrast, the (2R)-isomer, or D-aspartic acid, is not used for protein synthesis in most organisms but plays distinct roles, such as acting as a neuromodulator. wikipedia.orgwikipedia.org The stereospecificity of biological systems means that enzymes and receptors can readily distinguish between L- and D-enantiomers, leading to vastly different biological effects. Therefore, the (2S)-stereochemistry of calcium aspartate is crucial, as it dictates its recognition and utilization in biological processes.

Advanced Spectroscopic Characterization Techniques for Calcium Aspartate and Its Coordination Complexes

The interaction between the calcium ion and the aspartate ligand creates a coordination complex. truman.edu Elucidating the precise structure of this complex in both solid and solution states requires sophisticated analytical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei (such as ¹H, ¹³C, and ⁴³Ca). rsc.org When a metal ion like calcium binds to a ligand like aspartate, it perturbs the electron density around the ligand's atoms. This perturbation causes measurable changes in the NMR signals, known as chemical shifts, which can be used to identify the binding sites and analyze the conformational changes in the molecule. researchgate.netnih.gov Both solution and solid-state NMR techniques are employed to study these complexes, with solid-state methods like Magic-Angle Spinning (MAS) being essential for characterizing solid materials and overcoming signal broadening issues. rsc.orgrsc.org

¹H (proton) and ¹³C NMR are fundamental techniques for the characterization of organometallic and coordination complexes. libretexts.orgmdpi.com In the context of calcium aspartate, these methods provide a "structural fingerprint" by mapping the chemical environment of each hydrogen and carbon atom.

Studies on L-aspartic acid complexes with various metal ions have shown that coordination primarily occurs through the oxygen atoms of the carboxylate groups. researchgate.net This interaction leads to distinct changes in the chemical shifts of nearby nuclei. For instance, the ¹H NMR signal for the α-proton (the proton on the same carbon as the amino group) and the ¹³C NMR signals for the carboxylate carbons are particularly sensitive to metal binding. researchgate.netresearchgate.net By comparing the NMR spectra of free L-aspartic acid with that of the calcium-aspartate complex, researchers can pinpoint the sites of metal coordination. researchgate.net

Interactive Table 2: Representative NMR Chemical Shift Changes in L-Aspartic Acid Upon Metal Coordination

| Nucleus | Atom Position | Typical Chemical Shift (ppm) in Free Ligand (D₂O, pH 7.4) | Change upon Metal Coordination |

| ¹H | α-H | ~3.89 bmrb.io | Shift observed, indicating change in electronic environment researchgate.net |

| ¹H | β-H | ~2.70 - 2.79 bmrb.io | Shift observed, indicating change in electronic environment researchgate.net |

| ¹³C | α-C | ~54.9 bmrb.io | Downfield shift indicates lower electron density researchgate.net |

| ¹³C | β-C | ~39.2 bmrb.io | Minor shifts often observed |

| ¹³C | Carboxyl (C=O) | ~177 - 180 bmrb.io | Significant shifts confirm coordination via carboxylate groups researchgate.netresearchgate.net |

Note: Specific shift values can vary based on solvent, pH, temperature, and the specific metal ion.

While one-dimensional (1D) NMR provides valuable information, multidimensional NMR experiments offer deeper insights into the complex's structure and dynamics. Two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the aspartate ligand. bmrb.io

More advanced techniques can directly probe the spatial relationship between the metal and the ligand. For example, Heteronuclear Correlation (HetCor) experiments can correlate the NMR signals of two different types of nuclei, such as ¹H and ⁴³Ca. Recent studies have successfully used 2D ¹H–⁴³Ca HetCor spectra to investigate calcium-aspartate interactions in frozen solutions. nih.govacs.org This method provides direct evidence of the proximity between specific protons on the aspartate molecule and the calcium ion, offering unambiguous proof of the binding sites and helping to define the three-dimensional structure of the coordination sphere. acs.org Such advanced NMR methods are indispensable for a complete molecular-level characterization of the ligand-metal interactions in calcium aspartate complexes.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of calcium aspartate complexes. nih.gov These techniques measure the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and the local chemical environment. researchgate.net For calcium aspartate, spectroscopy is particularly useful for characterizing the coordination between the calcium ion and the aspartate ligand by analyzing shifts in the vibrational frequencies of the key functional groups. researchgate.netresearchgate.net While infrared spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of light, providing complementary information, as some vibrational modes may be active in one technique but not the other. nih.gov

The interaction between calcium and aspartic acid is primarily observed through changes in the vibrational bands of the carboxylate (COO⁻) and amino (NH₂) groups. researchgate.net In the solid state, free aspartic acid exists as a zwitterion (⁺NH₃-CH(CH₂-COO⁻)-COOH), and its spectrum is characterized by vibrations of the protonated amino group (NH₃⁺) and the carboxylate group. pmf.unsa.ba Upon chelation with Ca²⁺, significant shifts in these bands occur, providing direct evidence of coordination.

The carboxylate group has two characteristic stretching vibrations: the asymmetric stretch (νₐₛ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). In free aspartate, these bands appear in the regions of 1550-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively. researchgate.net911metallurgist.comakgec.ac.in The positions of these bands, and the separation between them (Δν = νₐₛ - νₛ), are highly sensitive to the coordination mode. researchgate.net Different coordination modes such as unidentate, bidentate chelating, and bridging can be distinguished based on the value of Δν. 911metallurgist.com For instance, studies on various calcium carboxylates have identified specific vibrational peaks corresponding to different binding fashions: bidentate (~1540 cm⁻¹), bridging (~1550 cm⁻¹), and unidentate (~1570 cm⁻¹). 911metallurgist.com

The amino group vibrations are also affected by coordination. In the zwitterionic form of free aspartic acid, broad bands corresponding to the NH₃⁺ group are observed. researchgate.netpmf.unsa.ba Upon complexation with a metal ion, these bands can shift, diminish, or disappear, indicating the involvement of the amino group in the coordination sphere. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (Free Aspartic Acid) | Approximate Wavenumber (Calcium Aspartate Complex) | Interpretation of Shift |

|---|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | ~1590-1620 researchgate.net | ~1540-1585 researchgate.netresearchgate.net | Shift indicates coordination of the carboxylate group to the Ca²⁺ ion. The exact position can infer the coordination mode (unidentate, bidentate, bridging). 911metallurgist.com |

| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | ~1400-1418 akgec.ac.in | ~1400-1426 researchgate.net | Changes in this band, along with νₐₛ, confirm carboxylate involvement in metal binding. |

| Protonated Amino (NH₃⁺) | Asymmetric Bending | ~1509 pmf.unsa.ba | Shifted or broadened | Indicates interaction of the amino group with the calcium ion or changes in the hydrogen bonding network upon complexation. researchgate.net |

| Protonated Amino (NH₃⁺) | Rocking | ~989-1247 pmf.unsa.ba | Shifted or broadened | Perturbation of these modes suggests a change in the local environment of the amino group due to chelation. |

Aspartic acid is known to play a significant role in biomineralization, where it can influence the nucleation, growth, and polymorphic outcome of inorganic crystals like calcium carbonate and calcium phosphate (B84403). pmf.unsa.ba Vibrational spectroscopy is a key analytical tool for identifying the specific polymorphs formed in these composite materials. umass.edunih.gov

Calcium carbonate exists in three main anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. nih.gov Each polymorph has a distinct crystal structure, which gives rise to a unique vibrational spectrum, allowing for their unambiguous identification and quantification in mixtures. umass.edursc.orgnih.gov For example, the out-of-plane bend (ν₂) and in-plane bend (ν₄) of the carbonate ion are particularly useful for discrimination. umass.eduactachemscand.org Research has shown that poly(aspartate) can promote the formation of aragonite over the more thermodynamically stable calcite. elsevierpure.com

Similarly, various calcium phosphate phases, such as amorphous calcium phosphate (ACP), octacalcium phosphate (OCP), and hydroxyapatite (B223615) (HAp), can be distinguished using FTIR and Raman spectroscopy. nih.gov The symmetric stretching mode (ν₁) of the phosphate group gives rise to a very strong Raman band near 960 cm⁻¹, while other phosphate vibrational modes (ν₂, ν₃, ν₄) also provide characteristic signatures for each phase. nih.gov

| Polymorph | ν₂ (out-of-plane bend) | ν₄ (in-plane bend) | Other Characteristic Bands |

|---|---|---|---|

| Calcite | ~876 | ~713 | ~1430 researchgate.net |

| Aragonite | ~854 | ~700, ~713 | Splitting of ν₃ and ν₄ modes due to lower site symmetry. actachemscand.org |

| Vaterite | ~873 | ~745 | Broad absorption bands compared to calcite and aragonite. rsc.orgnih.gov |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Atomic-Resolution Structure Determination

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the three-dimensional atomic structure of crystalline solids like calcium aspartate. Powder XRD (PXRD) is used to identify crystalline phases and assess sample purity by comparing the resulting diffraction pattern—a "fingerprint" of the material—to databases. nih.govjkdhs.org For a complete, atomic-resolution structure, single-crystal X-ray crystallography is the gold standard, providing precise information on bond lengths, coordination geometries, and intermolecular interactions. researchgate.net

Single-crystal X-ray analysis reveals the precise coordination environment of the calcium ion. wikipedia.org In complexes with amino acids, Ca²⁺ overwhelmingly prefers to bind to oxygen atoms, particularly from carboxylate groups. 911metallurgist.comnih.gov The number of atoms directly bonded to the central calcium ion is known as the coordination number, which for Ca²⁺ is commonly 6 or 7, though other values are possible. nih.gov This leads to various coordination geometries, such as octahedral or pentagonal bipyramidal. libretexts.org

The aspartate ligand can coordinate to the calcium ion in several ways. The carboxylate groups can act as monodentate ligands (binding through one oxygen) or, more commonly, as bidentate ligands (binding through both oxygens). nih.gov This bidentate interaction can be either chelating (binding to a single metal center) or bridging (linking two different metal centers). Analysis of protein and small-molecule crystal structures shows typical Ca-O(carboxylate) bond distances in the range of 2.3 to 2.5 Å (0.23 to 0.25 nm). nih.govnih.gov The amino group's nitrogen atom can also participate in coordination, with typical Ca-N distances being longer and indicating weaker bonds compared to Ca-O interactions. researchgate.net

| Parameter | Typical Value/Description | Reference |

|---|---|---|

| Coordination Number | 6 or 7 | nih.gov |

| Common Geometries | Octahedral, Pentagonal Bipyramidal (often distorted) | libretexts.org |

| Primary Ligating Atoms | Oxygen (from carboxylate and water) | 911metallurgist.com |

| Ca-O Bond Distance | 2.3 - 2.5 Å | nih.govnih.gov |

| Carboxylate Coordination Mode | Monodentate, Bidentate (chelating or bridging) | nih.gov |

Beyond the immediate coordination sphere of the calcium ion, crystallography elucidates how the individual complex units are arranged in the crystal lattice. nih.gov This crystal packing is governed by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. bohrium.comrsc.org

In the crystal structure of calcium aspartate, extensive hydrogen bonding is expected. The protonated amino group (⁺NH₃) is an excellent hydrogen bond donor, while the oxygen atoms of the carboxylate groups are effective acceptors. pmf.unsa.ba These interactions link adjacent calcium aspartate units, often incorporating water molecules of crystallization, to build a stable, three-dimensional supramolecular architecture. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid, such as stability and solubility.

Mass Spectrometry (MS) and Hyphenated Techniques for Stoichiometry and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and stoichiometry of complexes and for elucidating their structure through fragmentation analysis. uvic.ca Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes like calcium aspartate, as it can transfer ions from solution to the gas phase with minimal decomposition. uvic.ca

The mass spectrum of calcium aspartate would confirm its stoichiometry by showing a parent ion corresponding to the mass-to-charge ratio (m/z) of a calcium-aspartate adduct, such as [Ca(C₄H₆NO₄)]⁺ (calcium coordinated to a deprotonated aspartate). By coupling MS with tandem mass spectrometry (MS/MS), one can isolate a specific parent ion, induce fragmentation through collision-activated dissociation (CAD), and analyze the resulting fragment ions. acs.orgnih.gov

The fragmentation pathways of calcium-aspartate complexes provide structural insights. Fragmentation of protonated aspartic acid itself is known to proceed via the neutral loss of water and carbon monoxide (a combined loss of 46 Da) to yield a characteristic fragment ion at m/z 88. nih.gov In peptide fragmentation, a phenomenon known as the "aspartic acid effect" is observed, where cleavage of the peptide backbone readily occurs at the C-terminal side of aspartic acid residues. researchgate.net In the calcium complex, fragmentation would likely involve the dissociation of the ligand from the metal ion and subsequent fragmentation of the aspartate molecule, with the fragmentation pattern being influenced by the presence of the calcium ion. acs.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique that allows for the analysis of non-volatile and thermally fragile molecules, making it highly suitable for studying noncovalent interactions in solution and transferring them to the gas phase for detection. springernature.com In the context of Calcium;3-amino-4-hydroxy-4-oxobutanoate, ESI-MS is instrumental in determining the stoichiometry and distribution of different complex species present in a sample.

The technique can identify various associations between the calcium cation (Ca²⁺) and the aspartate anion (Asp⁻). When a solution containing calcium and aspartate is analyzed, ESI-MS can detect a range of species, providing direct evidence for the formation of metal-ligand complexes. mdpi.comnih.gov Studies on similar calcium-ligand systems have shown the formation of singly and doubly charged complexes with diverse stoichiometries. nih.gov For calcium aspartate, the expected species would include the singly charged 1:1 complex [Ca(Asp)]⁺, as well as potentially higher-order aggregates or species involving counter-ions, depending on the solution conditions. nih.gov The relative intensities of the peaks corresponding to these different species in the mass spectrum provide insights into their stability and abundance.

Table 1: Potential Calcium Aspartate Species Detectable by ESI-MS

| Species | Formula | Charge State | Description |

|---|---|---|---|

| 1:1 Complex | [Ca(C₄H₆NO₄)]⁺ | +1 | A single calcium ion complexed with a single, singly deprotonated aspartate ligand. |

| 1:2 Complex | [Ca(C₄H₅NO₄)₂]²⁻ | -2 | A single calcium ion complexed with two, doubly deprotonated aspartate ligands. This is less likely to be observed in positive ion mode. |

| Protonated Ligand | [C₄H₇NO₄ + H]⁺ | +1 | The free aspartic acid molecule, protonated. |

High-Resolution Mass Spectrometry for Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental composition of a compound. nih.gov Techniques like Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with precision in the parts-per-million (ppm) range. nih.gov

For calcium aspartate complexes, HRMS confirms the identity of species detected by conventional MS. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed elemental formula, researchers can validate the composition of the complex. nih.govnih.gov This high mass accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobars). nih.gov For example, HRMS can easily distinguish a calcium-containing peptide or complex from one without, due to the specific mass defect of calcium. nih.gov This capability is crucial for confirming the presence of calcium and verifying the integrity of the aspartate ligand within the detected complex.

Table 2: Theoretical vs. High-Resolution Mass Data for [Ca(Asp)]⁺

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Potential Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [Ca(Asp)]⁺ | C₄H₆NO₄Ca | 172.9856 | 172.9851 | -2.9 |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Structure and Chiral Properties

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are valuable tools for probing the electronic structure of molecules and the chirality of their environment. springernature.com Aspartic acid, being a chiral molecule, is CD-active. The interaction with a calcium ion can induce conformational changes and alter the electronic environment of the chromophores within the molecule, leading to changes in both UV-Vis and CD spectra.

The primary chromophore in aspartic acid relevant to far-UV spectroscopy (below 250 nm) is the peptide bond-like structure of the amino acid, specifically the carboxyl groups. springernature.comcreative-proteomics.com The binding of Ca²⁺ to the carboxylate groups is expected to cause shifts in the n→π* and π→π* electronic transitions. While these changes might result in only minor variations in the UV-Vis absorption spectrum, they can produce significant changes in the CD spectrum, which is highly sensitive to the molecule's three-dimensional structure. mdpi.comnih.gov The far-UV CD spectrum, in particular, reflects the conformation of the aspartate backbone and how it is perturbed upon chelation with the calcium ion. creative-proteomics.com Analysis of the CD spectra can therefore provide information on the nature of the coordination and the resulting geometry of the calcium-aspartate complex in solution. nih.gov

Advanced Microscopy for Morphological and Surface Analysis of Calcium Aspartate Aggregates and Composites

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Topography and Elemental Mapping

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography of materials at the micro- and nanoscale. nih.govresearchgate.net For calcium aspartate aggregates or composites, SEM can provide detailed images of particle size, shape, and surface texture. researchgate.net It can reveal whether the material consists of well-defined crystals, amorphous particles, or a combination thereof, and how these components are distributed. researchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample surface. nih.gov As the electron beam of the SEM scans the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. nih.gov This allows for the creation of elemental maps, which overlay the SEM image to show the spatial distribution of calcium, carbon, oxygen, and nitrogen. This combined approach is invaluable for confirming the composition of the aggregates and assessing the homogeneity of calcium aspartate within a composite material.

Table 3: Representative EDX Elemental Analysis Data for a Calcium Aspartate Sample

| Element | Symbol | Energy (keV) | Weight % | Atomic % |

|---|---|---|---|---|

| Carbon | C | 0.277 | 27.92 | 33.33 |

| Nitrogen | N | 0.392 | 8.14 | 8.33 |

| Oxygen | O | 0.525 | 37.20 | 33.33 |

| Calcium | Ca | 3.691 | 26.74 | 9.52 |

Note: Data is theoretical, based on the stoichiometry of anhydrous calcium aspartate, and serves as an illustrative example.

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the visualization of surfaces at the nanometer and even angstrom scale. nih.gov It operates by scanning a sharp probe attached to a cantilever across the sample surface, reconstructing a three-dimensional topographical map based on the forces between the tip and the surface. mdpi.com

For calcium aspartate aggregates, AFM can reveal fine details of the surface morphology, such as nanoscale roughness, grain boundaries, and the structure of molecular assemblies. nih.govresearchgate.net Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the study of samples in their native environment. nih.gov This capability is particularly useful for observing the early stages of aggregation or the interaction of calcium aspartate with surfaces in a solution, providing insights into crystal growth mechanisms and surface dynamics at the single-molecule level. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. analyzetest.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. analyzetest.com

For calcium aspartate, XPS can quantitatively determine the surface concentrations of Ca, C, N, and O. rsc.org More importantly, it can provide information on their chemical states. For example, high-resolution scans of the C 1s region can differentiate between carbon atoms in the carboxylate group (-COO⁻) and those in the aliphatic backbone. Similarly, the Ca 2p spectrum confirms the presence of calcium and its oxidation state. xpsfitting.comthermofisher.com This makes XPS a powerful tool for verifying the chemical integrity of the calcium aspartate complex at the surface of aggregates or composites and for detecting any surface contamination or chemical changes due to environmental exposure. researchgate.net

Table 4: Expected Core-Level Binding Energies in XPS for Calcium Aspartate

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Ca | 2p₃/₂ | ~347.0 | Confirms Ca²⁺ state. |

| O | 1s | ~531.5 | Associated with the carboxylate group (COO⁻). |

| N | 1s | ~400.0 | Associated with the amine group (NH₂). |

| C | 1s | ~288.0 | Carboxylate carbon (O=C-O). |

| C | 1s | ~285.0 | Aliphatic and C-N carbons. |

Note: Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

Synthetic Methodologies and Mechanistic Investigations of Calcium Aspartate Formation

Chemical Synthesis Routes for Calcium Aspartate and Related Aspartate Derivatives

The direct chemical synthesis of calcium aspartate from fundamental precursors remains a primary focus of research, with various methods developed to ensure high purity and yield. These routes typically involve the reaction of aspartic acid with a suitable calcium source.

Synthesis from Aspartic Acid and Calcium Hydroxide (B78521)/Salts

The most common chemical synthesis of calcium aspartate involves a neutralization reaction between aspartic acid and a calcium salt, typically calcium hydroxide or calcium carbonate. In one established method, calcium hydroxide and aspartic acid are mixed in a specific mass ratio, dissolved in distilled water, and heated to facilitate the reaction. google.com The resulting product is then filtered, concentrated, crystallized, and dried to obtain calcium aspartate powder. google.com

Alternative methods have also been developed, including low-temperature, solid-phase synthesis. This technique involves mixing aspartic acid powder and calcium carbonate powder in a 2:1 molar ratio with a controlled amount of distilled water (20-40% water content). google.com The reaction proceeds by heating the mixture at a relatively low temperature (50-100°C) while simultaneously drying it to yield the final product. google.com Another innovative approach utilizes the energy generated from a significant temperature differential to drive the reaction. In this process, a suspension of L-aspartic acid and calcium hydroxide is reacted in liquid nitrogen (-196°C) and then thawed at 20-80°C, which is reported to greatly enhance the yield and purity. google.com

The chelation of calcium with aspartic acid is a key feature of these syntheses, forming a complex where the calcium ion is bonded to the amino acid. patsnap.com This process enhances the bioavailability of calcium compared to non-chelated forms like calcium carbonate. patsnap.com

Exploration of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high-purity calcium aspartate suitable for various applications. Key parameters that are manipulated include temperature, pH, reactant ratios, and reaction time.

For the reaction involving calcium hydroxide and aspartic acid, stirring and heating the mixture to a temperature range of 65-85°C is recommended. google.com Maintaining the pH between 8 and 9 for a duration of 20-30 minutes has been shown to produce high-quality calcium aspartate with a purity of 99.2%. google.com Another protocol specifies a reaction temperature of 75-85°C for 1.5 to 2.5 hours, followed by a lengthy standing period of 10-18 hours before filtration and spray drying, achieving a yield of 99.50%. google.com The ratio of reactants and the amount of water used as a solvent are also critical variables. One method specifies a mass ratio of calcium hydroxide to aspartic acid of 3:10, with the amount of distilled water being 10 times the mass of the reactant mixture. google.com

The following table summarizes various reaction conditions explored for the synthesis of calcium aspartate:

| Calcium Source | Aspartic Acid Source | Molar/Mass Ratio | Temperature (°C) | pH | Reaction Time | Reported Yield/Purity | Reference |

| Calcium Hydroxide | Aspartic Acid | 3:10 (mass) | 65-85 | 8-9 | 20-30 min | 99.2% Purity | google.com |

| Calcium Carbonate | Aspartic Acid | 1:2 (molar) | 50-100 | Not specified | Not specified (reaction occurs during drying) | Not specified | google.com |

| Calcium Hydroxide | L-Aspartic Acid | 1.0-2.0 : 1.60-3.60 (mass) | -196 then 20-80 | 5-7 | 1-80 min | High | google.com |

| Calcium Carbonate | L-Aspartic Acid | 0.4-0.5 : 0.9-1.1 (parts by weight) | 75-85 | Not specified | 1.5-2.5 hours | 99.50% Yield | google.com |

Biomimetic and Bio-inspired Approaches to Calcium Aspartate Composites and Intercalation Compounds

Nature provides sophisticated examples of organic-inorganic composite materials, inspiring laboratory synthesis of novel materials involving calcium and aspartate. These biomimetic approaches aim to replicate the processes of biomineralization to create materials with unique properties.

Synthesis of Amorphous Calcium Carbonate-Aspartate Composites

Aspartic acid is known to play a significant role in biomineralization, particularly in controlling the crystal growth and polymorphs of calcium carbonate. u-tokyo.ac.jpresearchgate.netlmu.de It can inhibit the formation of crystalline calcite and promote the formation of vaterite and amorphous calcium carbonate (ACC). researchgate.netlmu.de This has led to the development of methods to synthesize stable ACC-aspartate composites.

A novel approach involves using a highly concentrated solution of calcium aspartate. u-tokyo.ac.jp In this method, methanol (B129727) is added to the calcium aspartate solution, causing a white precipitate to form, which then transforms into a highly viscous liquid. u-tokyo.ac.jp Bubbling carbon dioxide through an aqueous solution of this liquid results in a whitish suspension that, upon drying, yields a transparent and amorphous solid composite of ACC and aspartic acid. u-tokyo.ac.jp Spectroscopic analysis confirms the presence of carbonate ions and shows that the material remains in an amorphous state for extended periods. u-tokyo.ac.jp This demonstrates that a small biomolecule like aspartic acid can stabilize ACC, a finding that could lead to new biomaterials with high biocompatibility. u-tokyo.ac.jp

Preparation of Aspartate-Octacalcium Phosphate (B84403) Inclusion Compounds

Octacalcium phosphate (OCP) is another important biomineral with a layered structure that allows for the incorporation of other molecules, such as carboxylate ions. researchgate.netnih.gov This property has been exploited to create inclusion compounds where aspartate is integrated into the OCP crystal lattice.

The synthesis of an aspartate-octacalcium phosphate (Asp-OCP) inclusion compound can be achieved through the hydrolysis of α-tricalcium phosphate (α-TCP) in the presence of sodium aspartate. researchgate.net In this process, the dicarboxylate aspartate ions substitute for some of the HPO₄²⁻ ions within the hydrated layers of the OCP structure. researchgate.netnih.gov The resulting composite has a compositional formula of Ca₈(HPO₄)₁.₂₈(C₄H₅NO₄)₀.₇₂(PO₄)₄·6.3H₂O. researchgate.net This method demonstrates the potential to create functional materials by incorporating specific organic molecules into the inorganic framework of calcium phosphates. researchgate.net

Chemoenzymatic Synthesis of Aspartate and Aspartate-Containing Ligands

Enzymes offer a powerful tool for the synthesis of chiral molecules like aspartate with high specificity. Chemoenzymatic methods combine chemical steps with biological catalysis to produce aspartate and its derivatives, which can then serve as ligands for compounds like calcium aspartate.

The synthesis of L-aspartate can be catalyzed by the enzyme aspartase (L-aspartate ammonia-lyase), which facilitates the reversible amination of fumarate (B1241708) to L-aspartic acid. researchgate.netwikipedia.org This enzymatic conversion is a key industrial method for producing aspartate. wikipedia.org Thermostable aspartase from organisms like Bacillus sp. has been used to achieve reaction yields of over 90%. researchgate.net

Furthermore, engineered enzymes have been developed for the asymmetric synthesis of various functionalized aspartate analogues. acs.org For instance, a variant of methylaspartate ammonia (B1221849) lyase has been used as a biocatalyst to create a series of novel aspartate derivatives with different substituents. acs.org These chemoenzymatic strategies provide rapid and efficient routes to a wide range of aspartate-containing ligands, highlighting the synergy between chemical and enzymatic synthesis. acs.orgnih.gov

Prebiotic Synthesis Pathways of Aspartate with Metal Ion Catalysis

The prebiotic synthesis of aspartate, a crucial amino acid for the development of early life, presents a significant challenge due to the instability of its direct precursor, oxaloacetate. nih.govresearchgate.netnih.gov However, research indicates that metal ion catalysis could have played a vital role in overcoming this obstacle on the primitive Earth. nih.govresearchgate.netnih.gov Studies exploring protometabolic pathways—chemical reactions that may have preceded and given rise to modern metabolism—have shown that the transamination of oxaloacetate can be efficiently facilitated by metal ions. nih.gov

One of the key findings is that the reaction between oxaloacetate and pyridoxamine (B1203002), a plausible prebiotic cofactor, is significantly accelerated in the presence of certain metal cations. researchgate.net Specifically, copper ions (Cu²⁺) have been identified as a particularly effective catalyst. nih.govresearchgate.netnih.gov The Cu²⁺-catalysed transamination of oxaloacetate by pyridoxamine can achieve a yield of approximately 5% within just one hour, a rate sufficiently rapid to counteract the degradation of oxaloacetate. nih.govresearchgate.netnih.gov This catalytic process has been shown to be robust, operating across a wide range of pH, temperature, and pressure conditions. nih.govnih.gov

In addition to copper, other metal ions have been investigated for their catalytic activity in prebiotic amino acid synthesis. acs.orgnih.gov For instance, Al³⁺ has been shown to catalyze the reductive transamination of oxoglutarate, and ions such as VO²⁺ and VO³⁻ can assist in the transamination of α-keto acids. acs.org Iron, in its metallic form (Fe⁰) or as Fe³⁺, has also been implicated in the formation of amino acids, including aspartate, under prebiotic conditions. acs.orgrsc.org The surfaces of minerals, particularly clays, are also thought to have provided catalytic sites for the concentration of reactants and the facilitation of polymerization reactions, including the formation of amino acid precursors. amazonaws.comnih.govceramics.org These findings collectively support the hypothesis that metal ions were indispensable catalysts in the abiotic synthesis of essential biomolecules like aspartate on the early Earth. acs.orgnih.gov

| Cation Catalyst (1 mM) | Aspartate Yield (%) after 24h | Alanine (B10760859) Yield (%) after 24h |

|---|---|---|

| None | ~0.5 | ~0.1 |

| Cu²⁺ | ~4.0 | ~0.2 |

| Fe²⁺ | ~1.5 | ~0.1 |

| Ni²⁺ | ~1.0 | ~0.1 |

| Zn²⁺ | ~0.8 | ~0.1 |

Interactive Data: This table summarizes the yields of aspartate and alanine from the reaction of 10 mM oxaloacetate and 10 mM pyridoxamine at 70°C in a pH 7.8 buffer, with various 1 mM cation catalysts. Data is based on findings from Harrison et al. (2023). researchgate.net

Mechanistic Studies of Calcium Aspartate Formation Reactions

The formation of calcium aspartate is a complexation reaction where the calcium ion (Ca²⁺) binds to the aspartate molecule. Mechanistically, this interaction is a form of chelation, a process where a metal ion is bonded by multiple donor atoms within the same ligand. patsnap.com In the case of the aspartate mononegative ion, density functional theory (DFT) calculations have shown that the calcium ion is bound by both of the carboxylate groups (the alpha-carboxyl group and the side-chain carboxyl group). nih.gov This bidentate chelation, involving both carboxylates, results in the formation of a stable ring structure, which is a key feature of the calcium-aspartate complex. nih.gov This contrasts with the binding of calcium to glutamate (B1630785), where binding occurs primarily through the side-chain carboxylate only. nih.gov The ability of aspartate residues to provide side-chain carboxylate oxygen ligands is a common feature in biological calcium-binding sites, such as in the protein calmodulin. nih.govprinceton.edu

The thermodynamics of calcium binding to aspartate have been investigated to understand the stability and energetics of the complex. Electrochemical measurements and isothermal titration calorimetry have confirmed a stronger binding affinity of calcium for aspartate compared to glutamate. nih.gov

The stronger binding is attributed to a significant entropy effect. nih.gov The formation of a chelate ring structure when calcium binds to both carboxylates of aspartate leads to a favorable increase in entropy, which drives the equilibrium towards the complexed state. nih.gov This entropic contribution overcomes the less favorable enthalpy change, resulting in a higher association constant (Kass,c) for calcium aspartate. nih.gov At 37 °C, the association constant for calcium aspartate is 5.3 M⁻¹, compared to 3.6 M⁻¹ for calcium glutamate. nih.gov The kinetics of the complexation are generally rapid, as is typical for the binding of alkaline earth metal ions to carboxylate ligands. acs.org

| Amino Acid | Standard Enthalpy (ΔH⁰) (kJ·mol⁻¹) | Association Constant (Kass,c) at 37°C (M⁻¹) |

|---|---|---|

| Aspartate | -17 | 5.3 |

| Glutamate | -21 | 3.6 |

Interactive Data: This table presents the thermodynamic parameters for the binding of calcium to aspartate and glutamate in an aqueous 0.16 M NaCl solution. The data highlights the stronger, entropy-driven binding for aspartate. Data sourced from He et al. (2022). nih.gov

Coordination Chemistry and Chelation Mechanisms of Aspartate with Calcium Ions

Ligand Binding Modes of Aspartate with Calcium: Unidentate, Bidentate, and Polydentate Chelations

Aspartate is a versatile ligand capable of coordinating with metal ions through various binding modes, categorized by the number of donor atoms involved in the interaction. These modes include unidentate, bidentate, and polydentate chelation.

Unidentate: In this mode, the ligand binds to the central metal ion through a single donor atom. chemguide.co.uk For aspartate, this would typically involve one of the oxygen atoms from its carboxylate groups.

Bidentate: Bidentate ligands possess two donor atoms that can simultaneously bind to the metal ion, forming a chelate ring. libretexts.org Aspartate commonly acts as a bidentate ligand, coordinating to calcium through both oxygen atoms of a single carboxylate group or, more significantly, through one oxygen from each of its two carboxylate groups. nih.govresearchgate.netacs.orgresearchgate.net This latter mode of chelation is particularly important as it leads to a more stable ring structure.

Polydentate: This term refers to ligands that can bind to a central metal ion through three or more donor atoms. chemguide.co.uk While a single aspartate molecule typically functions as a bidentate ligand, in more complex scenarios, such as within a peptide chain, it can contribute to a polydentate binding environment for a calcium ion.

The chelation of calcium by aspartate, particularly through both of its carboxylate groups, is an entropically favored process due to the formation of a stable ring structure. nih.gov This chelation is a key factor in the formation of stable calcium-aspartate complexes. patsnap.com

The primary interaction sites for calcium with aspartate are the negatively charged oxygen atoms of its two carboxylate groups (the α-carboxylate and the side-chain carboxylate). nih.govresearchgate.net Density functional theory (DFT) calculations have shown that the mononegative ion of aspartate binds calcium through both of its carboxylates. nih.govresearchgate.net This bidentate chelation is a distinguishing feature of the calcium-aspartate interaction.

The role of the amino group in the coordination of a simple calcium aspartate complex is generally considered to be minor compared to the carboxylate groups, especially in aqueous solution where the amino group is protonated at physiological pH. wikipedia.org However, in the context of peptides, the amino nitrogen atom can participate in chelation. nih.gov For the compound , the interaction is predominantly electrostatic between the hard acid Ca²⁺ and the hard base oxygen atoms of the carboxylates. nih.gov

Water molecules play a critical role in the coordination sphere of calcium ions. Due to its size and charge, the Ca²⁺ ion in aqueous solution is hydrated, with a number of water molecules in its first coordination shell. nih.govfrontiersin.org When aspartate binds to calcium, it may displace some of these water molecules. However, water molecules can also remain in the coordination sphere, co-ligating the calcium ion alongside the aspartate. researchgate.netstackexchange.com

Geometrical Preferences and Coordination Polyhedra of Calcium Aspartate Complexes

The coordination geometry of a metal complex is determined by the number and arrangement of the donor atoms of the ligands around the central metal ion. wikipedia.org

Calcium ions are flexible in their coordination requirements and can exhibit a range of coordination numbers, most commonly from 6 to 8, although higher numbers are possible. nih.gov This flexibility allows for various coordination geometries, including octahedral (coordination number 6), pentagonal bipyramidal (coordination number 7), and square antiprismatic or dodecahedral (coordination number 8). researchgate.netlibretexts.orgresearchgate.net

In biological systems and in coordination complexes, a pentagonal bipyramidal geometry is frequently observed for calcium ions. researchgate.net This geometry involves seven donor atoms arranged around the central calcium ion. In a calcium aspartate complex in aqueous solution, the coordination sphere would likely be completed by water molecules in addition to the oxygen atoms from the aspartate ligand to achieve a stable geometry like a pentagonal bipyramid.

Factors Influencing Calcium-Aspartate Complex Stability: pH, Ionic Strength, and Temperature Effects

The stability of the calcium-aspartate complex is not constant but is influenced by the conditions of the solution, including pH, ionic strength, and temperature. nih.govmdpi.comnih.gov

The stability of the complex is intrinsically linked to the protonation state of the aspartate ligand, which is governed by the pH of the solution. Aspartic acid has three ionizable groups: the α-carboxyl group, the side-chain carboxyl group, and the α-amino group, each with a specific protonation constant (pKa). wikipedia.orgthaiscience.infochempedia.inforesearchgate.net

The interaction of calcium with aspartate is most favorable when the carboxylate groups are deprotonated, which occurs at pH values above their respective pKa values. wikipedia.orgnih.gov At very low pH, the carboxylate groups are protonated, reducing their ability to bind to Ca²⁺. At very high pH, the amino group is deprotonated.

The stability of the complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher value indicates a more stable complex. wikipedia.orgcdnsciencepub.comscispace.com The stability of the calcium-aspartate complex is also affected by the ionic strength of the medium; an increase in ionic strength can decrease the stability of the complex. nih.gov

Temperature also plays a role in complex stability. The formation of the calcium-aspartate complex has been shown to be an exothermic process, meaning that the stability of the complex decreases with increasing temperature. nih.gov

Below are tables summarizing the protonation constants for aspartic acid and the stability constant for the calcium-aspartate complex under specific conditions.

Table 1: Protonation Constants (pKa) of Aspartic Acid

| Ionizable Group | pKa Value |

|---|---|

| α-Carboxyl | ~1.99 |

| Side-chain Carboxyl | ~3.90 |

| α-Amino | ~9.90 |

Note: These are approximate values and can vary with temperature and ionic strength of the solution. wikipedia.org

Table 2: Stability Constant (Kass,c) for the Calcium-Aspartate Complex| Temperature (°C) | Ionic Strength (M NaCl) | Stability Constant (Kass,c) (M-1) |

|---|---|---|

| 37 | 0.16 | 5.3 |

Data from a study on the temperature effect on calcium binding to aspartate. nih.gov

Role of Aspartate in Calcium Chelation within Peptides and Polyaspartate Systems

Aspartate residues, with their negatively charged carboxylate side chains, are pivotal in the binding of calcium ions in biological systems. Their presence in peptides and polymers significantly influences the efficiency and nature of calcium chelation.

Calcium-binding peptides that incorporate aspartate residues utilize the carboxylate groups of these amino acids for chelation. nih.gov The negatively charged oxygen atoms of the aspartate side chain act as key ligands for the positively charged calcium ion. pharmainfonepal.com In many calcium-binding proteins, such as those containing the EF-hand motif, aspartate residues are highly conserved at specific positions within the binding loop to provide precise coordination geometry for the calcium ion. pharmainfonepal.compnas.org

The binding mechanism often involves multiple aspartate (and sometimes glutamate) residues creating a highly charged binding pocket. nih.gov This arrangement allows for multidentate coordination, where the calcium ion is simultaneously bound by several carboxylate groups, leading to a stable complex. nih.gov The specific geometry of the peptide backbone positions these aspartate side chains in an optimal configuration for calcium binding, often resulting in a coordination number for calcium between 6 and 8. semanticscholar.orgfigshare.com This precise structural arrangement is crucial for the high affinity and selectivity of these peptides for calcium ions. nih.gov

Polyaspartic acid (PASP), a biodegradable polymer, demonstrates a significantly higher efficacy in chelating calcium ions compared to its monomeric form, aspartic acid. griffith.edu.au This enhanced efficiency is attributed to the polymeric nature of PASP, which allows for cooperative binding of multiple aspartate residues along the polymer chain to a single calcium ion. griffith.edu.au This cooperative effect, also known as the chelate effect, results in a much more stable complex than that formed by individual aspartate molecules.

Studies have shown that PASP is a potent inhibitor of calcium salt precipitation, a property directly related to its strong calcium chelation ability. ncsu.eduresearchgate.net The flexible backbone of the polyaspartic acid chain can adopt a conformation that optimizes the spatial arrangement of the carboxylate groups for encapsulating the calcium ion. Research indicates that poly(α-aspartic acid) exhibits a higher calcium ion chelating ability than poly(β-aspartic acid) and poly(α,β-aspartic acid), suggesting that the specific type of amide linkage influences the polymer's chelating conformation. chesci.com

| Property | Value | Reference |

|---|---|---|

| pKa1 | 2.3 | griffith.edu.au |

| pKa2 | 3.6 | griffith.edu.au |

| pKa3 | 4.1 | griffith.edu.au |

| pKa4 | 5.2 | griffith.edu.au |

| pH for complete deprotonation | ~7 | griffith.edu.auncsu.edu |

This table summarizes the modeled ionization constants for a hypothetical four-aspartyl-residue unit of PASP, illustrating the pH-dependent availability of negatively charged carboxylate groups for calcium chelation.

Comparative Coordination Chemistry of Aspartate with Other Divalent Cations (e.g., Magnesium, Zinc)

While aspartate is a key ligand for calcium, it also coordinates with other essential divalent cations such as magnesium (Mg²⁺) and zinc (Zn²⁺). The nature of this coordination, however, differs due to the distinct properties of each ion, such as ionic radius, charge density, and preferred coordination geometry.

Magnesium ions, being smaller and having a higher charge density than calcium ions, would be expected to bind more tightly to carboxylate groups. nih.gov However, in many biological binding sites like the EF-hand, there is a pronounced selectivity for Ca²⁺ over Mg²⁺. nih.gov This selectivity is not solely based on simple electrostatic interactions but is influenced by factors such as the dehydration energy of the ion and the specific geometry of the binding pocket. nih.gov Magnesium typically exhibits a strict octahedral coordination geometry with a coordination number of 6, whereas calcium is more flexible, accommodating coordination numbers from 6 to 8. semanticscholar.orgnih.gov This flexibility allows calcium to better fit into the less regular binding sites often presented by proteins. semanticscholar.orgfigshare.com

Zinc ions also compete for binding to aspartate residues. nih.gov Zn²⁺ often shows a preference for nitrogen or sulfur-containing ligands in addition to oxygen, and it can adopt tetrahedral, square planar, or octahedral coordination geometries. wikipedia.org

The selective binding of divalent cations to aspartate-containing sites is critical for their specific biological roles. This selectivity arises from a combination of factors including the ion's size, charge, and the stereochemical constraints of the binding site. nih.gov

Ion competition is a direct consequence of these differing affinities. In a cellular environment with physiological concentrations of Ca²⁺, Mg²⁺, and Zn²⁺, these ions will compete for the same aspartate binding sites. For instance, in the N-methyl-D-aspartate (NMDA) receptor, extracellular Mg²⁺ and Zn²⁺ can bind and block the ion channel, preventing the flow of Ca²⁺. wikipedia.org This demonstrates a direct competitive interaction at a biological binding site.

Studies on synthetic peptides have provided quantitative data on these competitive interactions. For example, isothermal titration calorimetry of the neuroactive peptide conantokin-T revealed significantly different dissociation constants (Kd) for Ca²⁺, Mg²⁺, and Zn²⁺, indicating a clear order of binding preference. nih.gov

| Divalent Cation | Dissociation Constant (Kd) in µM | Reference |

|---|---|---|

| Calcium (Ca²⁺) | 428 | nih.gov |

| Magnesium (Mg²⁺) | 10.2 | nih.gov |

| Zinc (Zn²⁺) | 0.5 | nih.gov |

This table illustrates the varying affinities of different divalent cations for the peptide conantokin-T, highlighting the principles of selective ligation and ion competition. A lower Kd value indicates a higher binding affinity.

This competition is fundamental to cellular processes, where the relative concentrations and binding affinities of these cations dictate which ion will occupy a specific aspartate-containing site, thereby modulating protein function and signaling pathways. nih.govnih.gov

Molecular Interactions and Biological Mechanisms of Aspartate and Calcium Aspartate

Role of Aspartate in Central Metabolic Pathways and Calcium Homeostasis

Aspartate is a non-essential amino acid that serves as a critical node in the metabolic network, linking carbohydrate and protein metabolism. nih.gov Its dynamic conversion to and from key intermediates of central pathways underscores its importance in cellular energy production, nitrogen disposal, and the synthesis of other vital molecules.

Aspartate plays a direct and crucial role in two of the most fundamental cycles in cellular metabolism: the Krebs cycle (also known as the citric acid cycle or TCA cycle) and the urea (B33335) cycle.

The Krebs cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, generating the bulk of cellular energy in the form of ATP. Aspartate contributes to this cycle through its transamination to form oxaloacetate, a key intermediate of the cycle. nih.govresearchgate.net This reaction, catalyzed by aspartate aminotransferase, allows the carbon skeleton of aspartate to enter the Krebs cycle and be utilized for energy production. nih.gov Conversely, oxaloacetate can be transaminated to form aspartate, removing intermediates from the cycle for use in other biosynthetic pathways, a process known as cataplerosis. researchgate.net

The urea cycle is the primary pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. nih.govnih.gov Aspartate's role in this cycle is indispensable as it provides the second nitrogen atom required for the synthesis of urea. libretexts.orgcapes.gov.brnih.gov In a key, ATP-dependent step, aspartate condenses with citrulline to form argininosuccinate. creativebiomart.netnih.gov This molecule is subsequently cleaved to produce arginine, the immediate precursor of urea, and fumarate (B1241708). libretexts.orgcreativebiomart.net The production of fumarate is particularly significant as it directly links the urea cycle to the Krebs cycle, allowing for the interplay and regulation of these two vital metabolic processes. libretexts.org

Table 4.1: Key Roles of Aspartate in Metabolic Cycles

| Metabolic Cycle | Role of Aspartate | Key Reaction | Significance |

| Krebs Cycle | Anaplerotic & Cataplerotic Substrate | Aspartate ↔ Oxaloacetate | Replenishes or removes cycle intermediates, linking amino acid and carbohydrate metabolism for energy production. nih.govresearchgate.net |

| Urea Cycle | Nitrogen Donor | Aspartate + Citrulline → Argininosuccinate | Provides the second nitrogen atom for urea synthesis, essential for ammonia detoxification. libretexts.orgcapes.gov.brnih.gov |

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytoplasm. To transfer these electrons into the mitochondria for use in the electron transport chain and subsequent ATP production, cells employ shuttle systems. The malate-aspartate shuttle (MAS) is the predominant NADH shuttle in the heart, liver, and brain. capes.gov.brwikipedia.org

Aspartate is a cornerstone of this shuttle. Cytosolic NADH reduces oxaloacetate to malate (B86768), which is transported into the mitochondrial matrix. Inside the mitochondrion, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. To complete the cycle, oxaloacetate is transaminated to aspartate, which is then transported back to the cytosol. wikipedia.org

The activity of the malate-aspartate shuttle is intricately regulated by calcium ions . This regulation is primarily mediated through the mitochondrial aspartate-glutamate carrier (AGC), a key component of the shuttle. nih.govresearchgate.net The AGC protein, particularly the Aralar1 isoform found in the brain, possesses calcium-binding domains. nih.gov When cytosolic calcium levels rise, calcium binds to these domains, activating the carrier and thereby increasing the flux of the malate-aspartate shuttle. nih.govcreativebiomart.net This mechanism provides a direct link between cellular calcium signals and mitochondrial bioenergetics, allowing the rate of mitochondrial respiration and ATP synthesis to be matched with the cell's energy demands, which are often signaled by an increase in intracellular calcium. nih.govcreativebiomart.net

However, the interplay is complex. While cytosolic calcium activates the MAS, high concentrations of calcium within the mitochondrial matrix can activate dehydrogenases of the Krebs cycle. This can lead to competition for shared substrates, such as α-ketoglutarate, potentially inhibiting the MAS under conditions of very high calcium influx into the mitochondria. nih.govlibretexts.orgcapes.gov.br This suggests a sophisticated, sequential activation model where moderate cytosolic calcium signals primarily boost the MAS, while larger calcium waves that penetrate the mitochondrial matrix enhance the Krebs cycle directly. libretexts.org

Mechanistic Aspects of Calcium Aspartate as a Mineral Transport Agent and Its Enhanced Bioavailability

The chemical form of a mineral supplement is a critical determinant of its solubility, stability in the gastrointestinal tract, and ultimately, its bioavailability. Calcium aspartate, as an amino acid chelate, is designed to overcome some of the limitations associated with inorganic calcium salts.

Chelation is the process of binding a mineral ion, such as calcium, to an organic molecule, in this case, the amino acid aspartic acid. nih.gov This creates a stable, ring-like structure that protects the mineral ion. The proposed mechanism for the enhanced bioavailability of calcium aspartate is based on this chelated structure.

The chelate is thought to improve absorption through several mechanisms:

Increased Stability: The aspartate molecules shield the calcium ion, preventing it from interacting with dietary inhibitors in the gut, such as phytates, oxalates, and phosphates. creativebiomart.net These inhibitors can bind to free calcium ions to form insoluble precipitates that cannot be absorbed. nih.govcreativebiomart.net

Enhanced Transport: The body has efficient transport systems for absorbing amino acids. It is theorized that the calcium aspartate complex may be partially absorbed via these amino acid transport pathways, effectively "escorting" the calcium across the intestinal wall. researchgate.netcapes.gov.br

Improved Solubility: The chelate structure can keep the calcium soluble across a wider pH range in the gastrointestinal tract, making it more available for absorption. creativebiomart.net

Animal studies have provided evidence supporting the enhanced absorption of amino acid chelated calcium. Research in rats has demonstrated that L-aspartic acid chelated calcium resulted in a significantly higher apparent calcium absorption rate compared to other forms. wikipedia.orgwikipedia.org

The environment of the gastrointestinal lumen presents several challenges to the dissolution and stability of calcium supplements. Key factors include pH, the presence of dietary inhibitors, and interactions with other minerals.

pH: The pH of the gastrointestinal tract varies significantly, from highly acidic in the stomach to neutral or slightly alkaline in the small intestine, the primary site of calcium absorption. biorxiv.org The solubility of many inorganic calcium salts, such as calcium carbonate, is highly pH-dependent and decreases significantly as the pH becomes more alkaline. nih.govcreativebiomart.net While more soluble than carbonate, even calcium citrate's solubility is influenced by pH. creativebiomart.net The stable chelate structure of calcium aspartate is proposed to maintain its integrity and solubility across this pH gradient, ensuring the calcium remains in a bioavailable form within the intestinal lumen. nih.gov

Dietary Inhibitors: As mentioned, compounds like oxalates (found in spinach and rhubarb) and phytates (found in whole grains and legumes) can bind with free calcium to form insoluble salts, thereby inhibiting its absorption. nih.govlibretexts.org The chelation in calcium aspartate protects the mineral from these interactions, preserving its availability for absorption. creativebiomart.net

Mineral Interactions: High concentrations of other minerals can compete with calcium for absorption. For example, calcium and iron can mutually inhibit each other's uptake. nih.govsciencedaily.com While chelation may reduce direct precipitation reactions, competition for transport pathways could still be a factor.

Molecular-Level Interactions of Aspartate and Calcium Ions with Proteins and Enzymes

At the molecular level, both aspartate and calcium ions engage in critical interactions that define the structure and function of a vast array of proteins and enzymes.

The side chain of aspartate contains a carboxyl group, which is negatively charged at physiological pH. wikipedia.org This allows it to participate in several key molecular interactions:

Ionic Bonds (Salt Bridges): The negatively charged aspartate residue can form strong electrostatic interactions with positively charged amino acids like lysine (B10760008) and arginine. These salt bridges are crucial for stabilizing the folded three-dimensional (tertiary) structure of proteins. wikipedia.orgchemguide.co.uk

Enzyme Catalysis: Aspartate residues are frequently found in the active sites of enzymes. They can function as catalytic residues, for example, by acting as a proton acceptor (a general base) during a reaction. researchgate.netnih.gov A classic example is the catalytic triad (B1167595) of serine proteases, where an aspartate residue orients a histidine residue, which in turn activates the serine nucleophile. nih.gov

Hydrogen Bonding: The carboxylate group of aspartate is an excellent hydrogen bond acceptor, contributing to the stability of protein secondary structures, such as in "asx turns." wikipedia.org

Calcium ions (Ca²⁺) are essential for protein function, acting as both structural stabilizers and dynamic signaling molecules. nih.govwikipedia.org The interaction of calcium with proteins is mediated by specific calcium-binding sites. These sites are typically formed by a cluster of oxygen-containing functional groups that can effectively coordinate the positively charged ion. The carboxylate side chains of aspartate and glutamate (B1630785) are the most frequent participants in these binding sites. nih.govresearchgate.net

The binding of a calcium ion to these sites, which often include multiple aspartate residues, frequently induces a significant conformational change in the protein. sciencedaily.com This structural change is the fundamental mechanism by which calcium acts as a second messenger. It can unmask an active site, promote binding to another protein, or trigger a cascade of intracellular events. creativebiomart.net A prominent example is the mitochondrial aspartate/glutamate carrier, where calcium binding to its regulatory domains alters the protein's shape, thereby controlling its transport activity and linking cellular calcium levels to mitochondrial metabolism. sciencedaily.comnih.gov In some proteins, calcium binding to aspartate-rich regions can even induce a transition from a disordered to an ordered and functional structure. nih.gov

Table 4.2: Summary of Molecular-Level Interactions

| Interacting Moiety | Interacts With | Type of Interaction | Functional Consequence |

| Aspartate Residue | Positively charged amino acids (e.g., Lysine, Arginine) | Ionic Bond (Salt Bridge) | Stabilization of protein tertiary structure. chemguide.co.uk |

| Aspartate Residue | Substrates in enzyme active sites | Catalytic (e.g., general base) | Facilitates enzymatic reactions. researchgate.netnih.gov |

| Calcium Ion (Ca²⁺) | Carboxylate groups (Asp, Glu), Carbonyl oxygens | Electrostatic Coordination | Structural integrity, enzymatic catalysis. nih.govlibretexts.org |

| Calcium Ion (Ca²⁺) | Calcium-binding domains (e.g., EF-hands) | Reversible Binding | Induces conformational changes, leading to protein activation/deactivation (signal transduction). creativebiomart.netsciencedaily.com |

Coordination Features within Calcium-Binding Proteins (e.g., EF-hand loops, Parvalbumin)

The binding of calcium ions (Ca²⁺) to proteins is a critical event in cellular signaling, and this interaction is often mediated by specific structural motifs rich in acidic amino acid residues, particularly aspartate and glutamate. nih.govnih.gov The preference for aspartate as a Ca²⁺ ligand in many of these motifs may be attributed to its less bulky side chain compared to glutamate, allowing for favorable coordination geometry. nih.govnih.gov

One of the most prevalent Ca²⁺-binding motifs is the EF-hand , a helix-loop-helix structure. nih.govrruff.info In a canonical EF-hand loop, the calcium ion is typically coordinated in a pentagonal bipyramidal configuration by seven oxygen atoms. rruff.inforesearchgate.net These coordinating oxygens are provided by the side chains of amino acids at specific positions within the 12-residue loop, a backbone carbonyl group, and often a water molecule. nih.govresearchgate.net Aspartate residues are frequently found at key positions (1, 3, and 5) in this loop, contributing their carboxylate oxygens to chelate the calcium ion. rruff.infonih.gov A bidentate ligand, providing two oxygens, is often an invariant glutamate or aspartate at position 12. rruff.info The negatively charged carboxylate groups of these aspartate residues form strong ionic interactions with the positively charged Ca²⁺ ion, stabilizing the complex. rruff.info The first position of the EF-hand loop is predominantly occupied by aspartic acid, which is considered essential for Ca²⁺ binding due to its role in a critical hydrogen-bonding network and providing an oxygen for coordination. pnas.org

Parvalbumin , a small, stable calcium-binding protein found in high concentrations in fast-contracting muscles and certain neurons, is structurally characterized by the presence of three EF-hand motifs, two of which are functional in binding calcium. acs.orgnih.govgeoscienceworld.org The coordination of Ca²⁺ within the EF-hand loops of parvalbumin relies on a precise arrangement of amino acid side chains, with aspartate playing a significant role. Parvalbumin acts as a slow Ca²⁺ buffer, modulating the amplitude and time course of intracellular calcium transients. nih.gov Studies have shown that parvalbumin is particularly characteristic of a subpopulation of neurons that utilize GABA as a transmitter. nih.gov

The significance of aspartate in these binding sites is underscored by mutagenesis studies. Replacing a key aspartate residue, such as Asp87 in bovine α-lactalbumin, with a neutral residue like alanine (B10760859) can lead to a dramatic loss of secondary and tertiary structure and a negligible affinity for calcium. acs.org This highlights the critical role of the aspartate side-chain carboxylate oxygen in coordinating Ca²⁺ and maintaining the protein's structural integrity. acs.org

| Protein/Motif | Key Aspartate Role | Coordination Geometry |

| EF-hand Loop | Provides carboxylate oxygens for Ca²⁺ chelation at positions 1, 3, 5, and 12. rruff.infonih.gov | Pentagonal bipyramidal. rruff.inforesearchgate.net |

| Parvalbumin | Aspartate residues within the two functional EF-hand loops are crucial for Ca²⁺ binding, enabling its function as a slow Ca²⁺ buffer. acs.orgnih.govnih.gov | Pentagonal bipyramidal within EF-hand domains. acs.org |

| α-lactalbumin | Asp87 provides a side-chain carboxylate oxygen essential for Ca²⁺ coordination and protein stability. acs.org | Part of a calcium-binding loop. acs.org |

Modulation of Enzyme Activity by Aspartate-Calcium Complexes

The interaction between aspartate and calcium can directly modulate the activity of various enzymes. This regulation can occur through several mechanisms, including the direct binding of Ca²⁺ to aspartate residues within the enzyme's structure, which induces conformational changes that alter catalytic activity.

A clear example is seen in human aminopeptidase A (APA) , an enzyme involved in blood pressure regulation. The modulation of its enzymatic activity by Ca²⁺ is a key characteristic. The negative charge of a specific aspartate residue, Asp-221, has been identified as essential for this calcium-induced modulation. acs.org When Asp-221 is replaced with a neutral amino acid, the enzyme loses its responsiveness to calcium, indicating that the interaction between Ca²⁺ and this specific aspartate is critical for activating the enzyme. acs.org

In the alkaline protease from Pseudomonas aeruginosa , aspartate residues (D-356 and D-365) are located in a Ca²⁺ binding sequence motif within a β-helix domain. researchgate.net Mutation of these aspartates to alanine results in a complete loss of proteolytic activity. researchgate.net This suggests that the binding of Ca²⁺ to these aspartate residues is crucial for the proper folding of the β-helix structure, which in turn is necessary for the maturation and catalytic function of the enzyme. researchgate.net

The transport activity of human mitochondrial aspartate/glutamate carriers (AGCs) , central to the malate-aspartate shuttle, is regulated by calcium. acs.org These carriers possess a calcium-regulated N-terminal domain containing eight EF-hands. acs.org Calcium binding induces a conformational change, opening a vestibule that is thought to regulate substrate access to the carrier domain, thereby modulating its transport activity. acs.org

Furthermore, aspartate itself is a substrate for enzymes like aspartate aminotransferase (AST) , which exists in both mitochondrial and cytoplasmic isoforms. rruff.infostrath.ac.uk Studies on the "calcium paradox"—a phenomenon of myocardial injury upon reperfusion with calcium after a calcium-free period—show a significant release of both mitochondrial and cytoplasmic AST, which correlates with the degree of cellular damage. rruff.infostrath.ac.uk This indicates a link between disruptions in calcium homeostasis and the activity and integrity of enzymes involved in aspartate metabolism.

| Enzyme | Role of Aspartate/Calcium Interaction | Consequence of Interaction |

| Aminopeptidase A (APA) | The negative charge of Asp-221 is essential for Ca²⁺ binding and modulation. acs.org | Calcium binding activates the enzyme, enabling it to degrade peptides like angiotensin II. acs.org |

| Alkaline Protease (P. aeruginosa) | Ca²⁺ binds to Asp residues (D-356, D-365) in a β-helix domain. researchgate.net | Induces proper folding and maturation of the enzyme, essential for its catalytic activity. researchgate.net |

| Mitochondrial Aspartate/Glutamate Carriers (AGCs) | Ca²⁺ binds to EF-hands in the N-terminal domain. acs.org | Regulates substrate access and transport activity, linking calcium signaling to mitochondrial metabolism. acs.org |

| Aspartate Aminotransferase (AST) | Aspartate is a substrate; enzyme release is linked to Ca²⁺-induced cell injury. rruff.infostrath.ac.uk | Disrupted calcium homeostasis can lead to the release of AST, indicating cellular damage. rruff.infostrath.ac.uk |

Aspartate's Role in Neurotransmitter Systems and Calcium Channels (e.g., N-methyl-D-aspartate receptors)

Aspartate plays a significant role in the central nervous system, primarily through its interaction with the N-methyl-D-aspartate receptor (NMDAR) , a subtype of ionotropic glutamate receptor. rruff.inforesearchgate.net NMDARs are critical for synaptic plasticity, a cellular mechanism underlying learning and memory. rruff.infostrath.ac.uk

The NMDAR functions as a ligand-gated ion channel that is highly permeable to Ca²⁺. rruff.inforsc.org Its activation is a complex process that requires the binding of two co-agonists: glutamate (the primary excitatory neurotransmitter) and glycine (B1666218) (or D-serine). nih.govrruff.info Aspartate can also act as an agonist at the glutamate-binding site, although it generally stimulates the receptor less strongly than glutamate. rruff.info While some research has explored the possibility of aspartate acting as a distinct neurotransmitter, current evidence suggests that glutamate alone is sufficient to account for NMDAR activation at many excitatory synapses. acs.org

A unique feature of the NMDAR is its voltage-dependent block by magnesium ions (Mg²⁺). rruff.info At resting membrane potential, the channel is blocked by Mg²⁺. For the channel to open and allow Ca²⁺ influx, two conditions must be met simultaneously: (1) binding of both glutamate (or an agonist like aspartate) and a co-agonist (glycine/D-serine), and (2) depolarization of the postsynaptic membrane to relieve the Mg²⁺ block. rruff.info This dual requirement allows the NMDAR to function as a "coincidence detector," linking presynaptic activity (neurotransmitter release) with postsynaptic activity (depolarization). rruff.info

The influx of Ca²⁺ through the NMDAR channel is a pivotal event that triggers a cascade of intracellular signaling pathways. rruff.info This calcium signal is responsible for initiating the long-term changes in synaptic strength known as long-term potentiation (LTP), a key component of memory formation. acs.org However, excessive activation of NMDARs can lead to an unregulated and massive influx of Ca²⁺, a condition known as excitotoxicity, which can trigger neuronal cell death and is implicated in various neurodegenerative disorders. rruff.infostrath.ac.uk

| Receptor/Channel | Role of Aspartate | Calcium Channel Function |

| N-methyl-D-aspartate Receptor (NMDAR) | Acts as an agonist at the glutamate-binding site, contributing to receptor activation. rruff.inforesearchgate.net | Ligand binding and membrane depolarization open the channel, allowing significant Ca²⁺ influx into the neuron. rruff.info |

Influence of Calcium Aspartate on Cellular Signaling Pathways

As a compound that delivers both calcium and aspartate, calcium aspartate can influence a wide range of cellular signaling pathways. Calcium ions are ubiquitous second messengers, and aspartate is a key metabolite, connecting their roles in cellular communication and energy metabolism.

Dynamics of Intracellular Calcium Concentration Changes

The concentration of free calcium ions in the cytoplasm ([Ca²⁺]i) is tightly regulated and maintained at a very low level (around 100 nM) in resting cells. nih.gov This is in stark contrast to the extracellular concentration, which is several orders of magnitude higher (over 1 mM). This steep electrochemical gradient allows for rapid and transient increases in [Ca²⁺]i to serve as signals. These signals are generated either by the influx of Ca²⁺ from the extracellular space through various ion channels or by the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER). nih.gov